N-(4-bromophenyl)-4-phenoxybenzenesulfonamide
Description
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group and a phenoxybenzenesulfonamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S/c19-14-6-8-15(9-7-14)20-24(21,22)18-12-10-17(11-13-18)23-16-4-2-1-3-5-16/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCAWMUIVPHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 4-bromophenylamine with 4-phenoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also contains a bromophenyl group and has shown antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another sulfonamide derivative with potential antimicrobial properties.
Uniqueness
N-(4-bromophenyl)-4-phenoxybenzenesulfonamide is unique due to its specific combination of a bromophenyl group and a phenoxybenzenesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
